

# Application Notes and Protocols: BAY-826 In Vivo Glioma Model

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## Compound of Interest

Compound Name: BAY-826

Cat. No.: B10786929

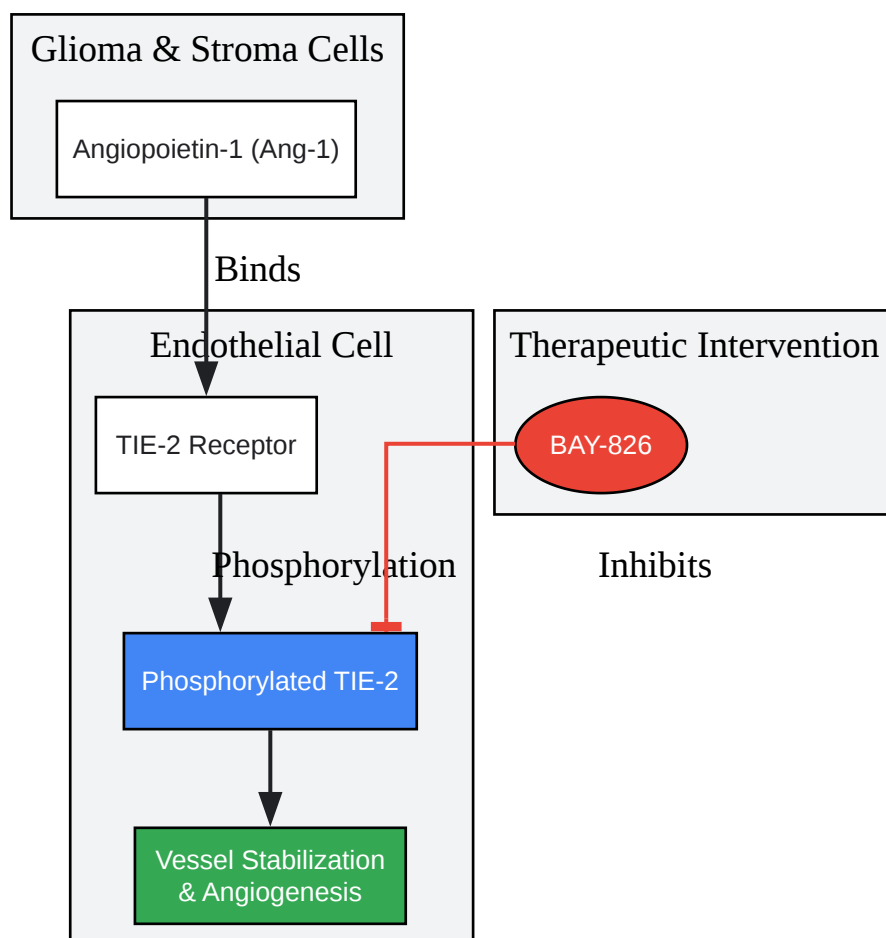
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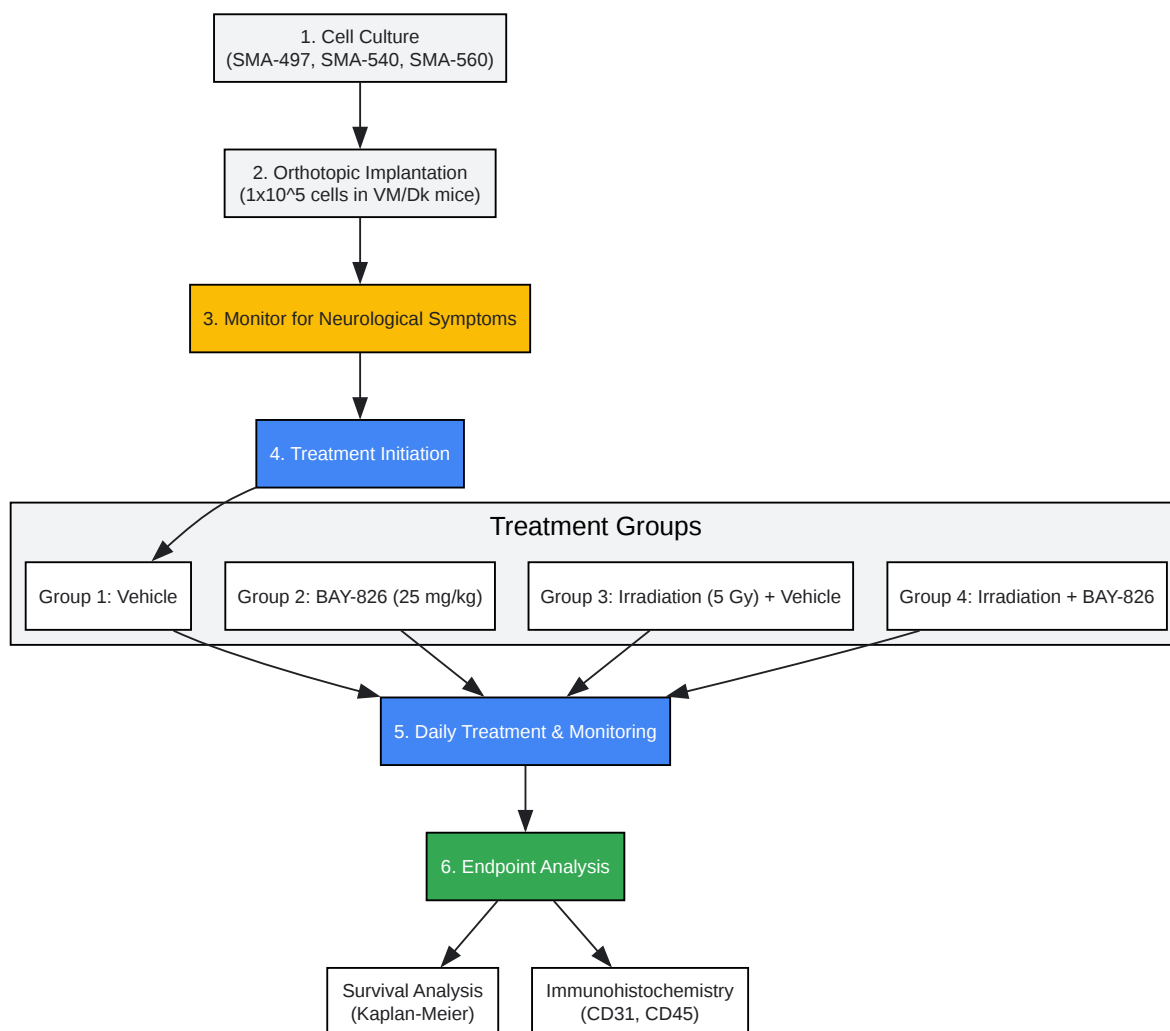
Audience: Researchers, scientists, and drug development professionals.

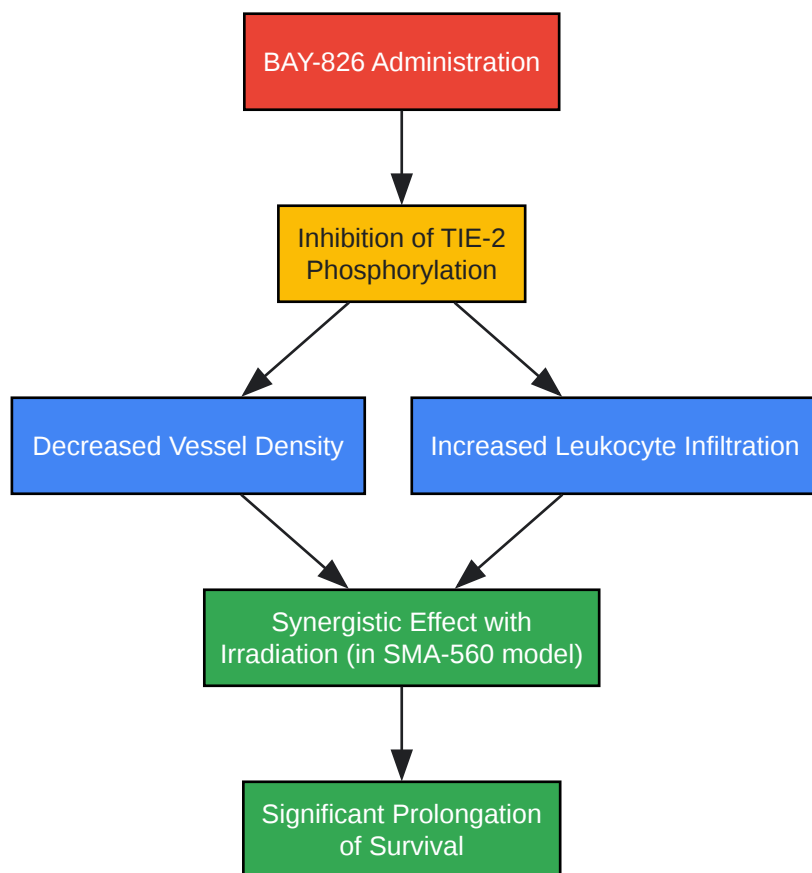
Introduction: Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis.[1] Standard therapies, including those targeting the vascular endothelial growth factor (VEGF) signaling axis, often lead to resistance and tumor recurrence.[2][3][4] This has spurred investigation into alternative angiogenic pathways, such as the angiopoietin/TIE-2 signaling axis, as therapeutic targets.[2] **BAY-826** is a novel, potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase. These application notes provide a detailed protocol for evaluating the in vivo efficacy of **BAY-826** in syngeneic murine glioma models, based on published preclinical studies.

## Signaling Pathway and Mechanism of Action

**BAY-826** functions by inhibiting the phosphorylation of the TIE-2 receptor. This receptor is a key component of the angiopoietin signaling axis, which plays a crucial role in vascular stabilization and angiogenesis. In the tumor microenvironment, angiopoietin-1 (Ang-1) secreted by tumor and stromal cells binds to the TIE-2 receptor on endothelial cells, promoting vessel maturation and stability. By inhibiting TIE-2 phosphorylation, **BAY-826** disrupts this signaling cascade, leading to decreased vessel density and potentially modulating the tumor immune microenvironment.







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## References

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